![molecular formula C11H18N2O2 B14008675 n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide CAS No. 91216-43-2](/img/structure/B14008675.png)
n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide: is a bicyclic compound characterized by its unique structure, which includes two amide groups attached to a bicyclo[221]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]heptane derivatives.
Amidation Reaction: The bicyclo[2.2.1]heptane derivative undergoes an amidation reaction with dimethylamine to form the desired compound.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, with the use of appropriate catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: A similar bicyclic compound with different functional groups.
2,3-Dimethylene-bicyclo[2.2.1]heptane: Another bicyclic compound with methylene groups at different positions.
Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-: A related compound with a ketone group.
Uniqueness
n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide is unique due to its specific amide functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
91216-43-2 |
|---|---|
Molekularformel |
C11H18N2O2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-N,3-N-dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide |
InChI |
InChI=1S/C11H18N2O2/c1-12-10(14)8-6-3-4-7(5-6)9(8)11(15)13-2/h6-9H,3-5H2,1-2H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
GGDOICHTFUQBFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1C2CCC(C2)C1C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride](/img/structure/B14008595.png)
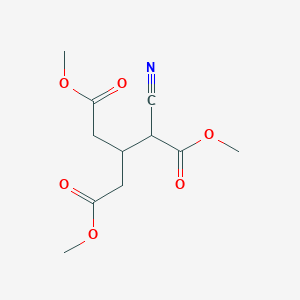

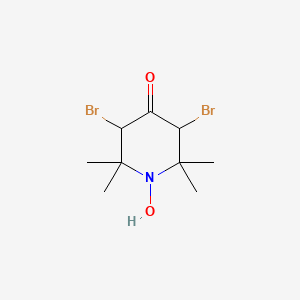
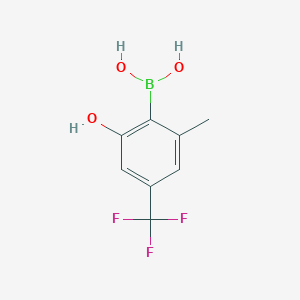
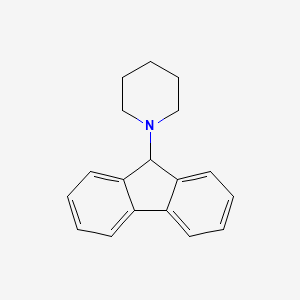
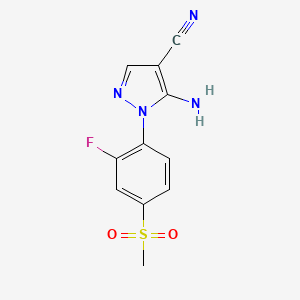
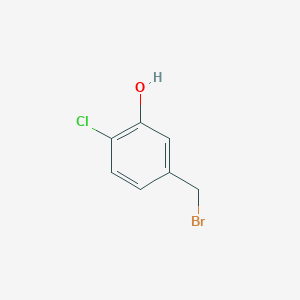

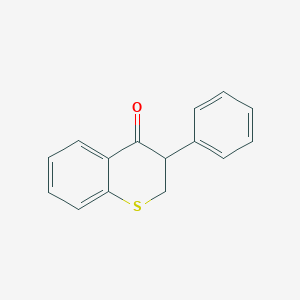

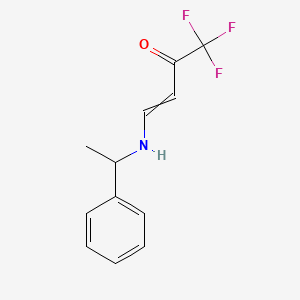

![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)
